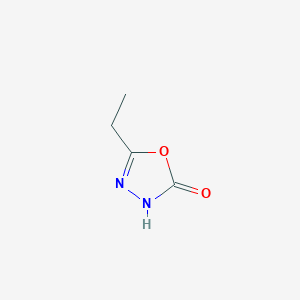

5-Ethyl-1,3,4-oxadiazol-2-OL

描述

Contextual Significance of 1,3,4-Oxadiazole (B1194373) Core Structures in Contemporary Chemical Research

The 1,3,4-oxadiazole core is a privileged scaffold in drug discovery due to its favorable physicochemical properties and diverse biological activities. nih.govijper.org These compounds are known to be metabolically stable and can act as bioisosteres for ester and amide groups, enhancing their potential for drug design. nih.gov The oxadiazole ring is a planar system that can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and cation-π interactions, with biological macromolecules. scielo.br This versatility has led to the development of 1,3,4-oxadiazole derivatives with a wide array of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. researchgate.netmdpi.comresearchgate.net

The synthesis of 1,3,4-oxadiazoles is well-established, with common methods including the cyclization of diacylhydrazines using dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride. oaji.netresearchgate.net Other synthetic strategies involve microwave-assisted synthesis and the use of solid supports, reflecting ongoing efforts to develop more efficient and environmentally friendly methodologies. oaji.net

Rationale for Investigating 5-Ethyl-1,3,4-oxadiazol-2-OL within Heterocyclic Chemistry

The investigation of specific substituted 1,3,4-oxadiazoles like this compound is driven by the principle of structure-activity relationship (SAR) studies. By modifying the substituents at the 2- and 5-positions of the oxadiazole ring, researchers can fine-tune the compound's biological and physical properties. researchgate.net The ethyl group at the 5-position can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The hydroxyl group at the 2-position introduces a site for potential hydrogen bonding and can also undergo tautomerization to the keto form, 5-ethyl-1,3,4-oxadiazol-2(3H)-one. uni.luontosight.ai This tautomeric equilibrium can be crucial for receptor binding and biological activity.

Research into related compounds, such as 5-methyl-1,3,4-oxadiazol-2(3H)-one, has indicated potential antimicrobial, antifungal, and anticancer properties, providing a strong rationale for exploring the effects of an ethyl substituent in place of a methyl group. ontosight.ai The synthesis of such compounds can be achieved through various routes, including the reaction of hydrazides with phosgene (B1210022) or its equivalents, or the cyclization of semicarbazides. acs.org

Overview of Research Trajectories for 1,3,4-Oxadiazole Derivatives

The research landscape for 1,3,4-oxadiazole derivatives is dynamic and multifaceted. A significant focus remains on the discovery of new therapeutic agents. researchgate.net Current research trajectories include:

Development of Novel Antimicrobial Agents: With the rise of antibiotic resistance, there is a pressing need for new antibacterial and antifungal drugs. researchgate.net Researchers are actively synthesizing and screening 1,3,4-oxadiazole derivatives for their efficacy against resistant strains. nih.gov

Anticancer Drug Discovery: The 1,3,4-oxadiazole scaffold is a key component in the design of novel anticancer agents that target various mechanisms of cancer cell proliferation. researchgate.netajrconline.org

Neuroprotective Agents: Some 1,3,4-oxadiazole derivatives have shown potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease.

Materials Science: The unique photophysical properties of 1,3,4-oxadiazoles make them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and other electronic materials. researchgate.net

The synthesis of new 1,3,4-oxadiazole derivatives often involves the preparation of a key intermediate, such as a substituted benzohydrazide, followed by cyclization with various reagents to introduce diversity at the 5-position of the oxadiazole ring. acs.orgsapub.org The exploration of different synthetic methodologies, including green chemistry approaches, is also an active area of research. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-ethyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c1-2-3-5-6-4(7)8-3/h2H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOOOCOAXYKESPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00559442 | |

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37463-36-8 | |

| Record name | 5-Ethyl-1,3,4-oxadiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00559442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Ethyl 1,3,4 Oxadiazol 2 Ol and Its Derivatives

Established Synthetic Pathways to 1,3,4-Oxadiazol-2-OL Scaffolds

The construction of the 1,3,4-oxadiazole (B1194373) core can be achieved through various synthetic routes, with the cyclization of hydrazide derivatives being a prominent and versatile method. biointerfaceresearch.comarabjchem.org

A common and well-established method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. biointerfaceresearch.com This reaction is typically facilitated by a range of dehydrating agents such as phosphorus oxychloride, polyphosphoric acid, or thionyl chloride. biointerfaceresearch.com Another key pathway is the oxidative cyclization of hydrazide-hydrazones, which are formed by the condensation of carboxylic acid hydrazides with aldehydes. biointerfaceresearch.com Various oxidizing agents, including potassium permanganate (B83412) and chloramine-T, can be employed for this transformation. biointerfaceresearch.com

For the synthesis of 5-substituted-1,3,4-oxadiazol-2-one derivatives, a notable approach utilizes carbon dioxide. rsc.org This method involves the reaction of hydrazides with carbon dioxide under basic conditions to yield the desired oxadiazolone scaffold. rsc.org The required hydrazide precursors are readily prepared by reacting acid chlorides with hydrazine (B178648) monohydrate. rsc.org A classic route to 5-substituted-1,3,4-oxadiazole-2-thiols involves the reaction of an acylhydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. researchgate.net

A variety of synthetic methods for 1,3,4-oxadiazoles are summarized in the table below.

| Starting Materials | Reagents | Product | Reference |

| Hydrazides and Carboxylic Acid Derivatives | Dehydrating agents (e.g., POCl₃, PPA) | 2,5-disubstituted 1,3,4-oxadiazoles | biointerfaceresearch.com |

| Hydrazide-hydrazones | Oxidizing agents (e.g., KMnO₄, Chloramine-T) | 2,5-disubstituted 1,3,4-oxadiazoles | biointerfaceresearch.com |

| Hydrazides and Carbon Dioxide | Basic conditions | 5-substituted-1,3,4-oxadiazol-2-ones | rsc.org |

| Acylhydrazides and Carbon Disulfide | Basic alcohol, then acidification | 5-substituted-1,3,4-oxadiazole-2-thiols | researchgate.net |

| Aroyl Hydrazones | Fe(III)/TEMPO, Oxygen | 2,5-disubstituted 1,3,4-oxadiazoles | organic-chemistry.org |

| N-acylbenzotriazoles and Acylhydrazides | Triphenylphosphine, Trichloroisocyanuric acid | 1,3,4-Oxadiazole derivatives | organic-chemistry.org |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and increased product purity. nih.govjyoungpharm.org This technology has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives. nih.govkoreascience.krwjarr.comtishreen.edu.sy For instance, the cyclization of semicarbazides to form 1,3,4-oxadiazoles can be efficiently achieved using phosphorus oxychloride as a dehydrating agent under microwave irradiation. koreascience.kr This method allows for the rapid generation of diverse oxadiazole derivatives in good yields. koreascience.kr

Microwave irradiation has also been employed in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from the reaction of hydrazides with aromatic aldehydes, followed by cyclization with reagents like acetic anhydride (B1165640). wjarr.com The significant reduction in reaction time and improved efficiency make microwave-assisted synthesis an attractive alternative to conventional heating methods for preparing these heterocyclic scaffolds. jyoungpharm.orgwjarr.com

| Synthetic Approach | Reagents | Conditions | Advantages | Reference |

| Cyclization of Semicarbazides | POCl₃ | Microwave irradiation | Rapid, good yields | koreascience.kr |

| Reaction of Hydrazides and Aromatic Aldehydes | Acetic anhydride | Microwave irradiation with silica (B1680970) gel | Short reaction time, excellent yield | wjarr.com |

| Reaction of Isoniazid and Aromatic Aldehydes | DMF | Microwave irradiation | Shorter reaction time, higher yields | nih.gov |

Cyclization Reactions of Hydrazides and Carboxylic Acid Derivatives.

Targeted Synthesis of 5-Ethyl-1,3,4-oxadiazol-2-OL Precursors

The synthesis of this compound specifically requires precursors that will introduce the ethyl group at the 5-position of the oxadiazole ring. A key precursor for this purpose is propionyl hydrazide (also known as propanehydrazide).

A general and efficient method for creating 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl esters involves a three-step process. google.com This process starts with the reaction of dialkyl oxalate (B1200264) and hydrazine hydrate (B1144303) to produce a monoalkyl oxalate hydrazide. google.com This intermediate then undergoes an acylation reaction with a fatty acid anhydride, such as propionic anhydride, to yield a 2-acylhydrazide-monoalkyl oxalate. google.com The final step is a dehydration ring-closure reaction to form the target 5-alkyl-1,3,4-oxadiazole-2-carboxylic acid alkyl ester. google.com For the synthesis of this compound, propionic anhydride would be the acylating agent of choice.

Derivatization Strategies at the 2-Hydroxyl and 5-Ethyl Positions of the Oxadiazole Ring

The 1,3,4-oxadiazole ring serves as a versatile scaffold that allows for structural modifications at various positions to modulate the compound's properties.

The 1,3,4-oxadiazole ring can undergo nucleophilic substitution reactions, particularly when a good leaving group is present. thieme-connect.de While the parent ring is generally resistant to nucleophilic attack, the presence of substituents like halides or nitro groups facilitates these reactions. thieme-connect.de For this compound, the hydroxyl group at the 2-position is not an ideal leaving group. However, it can be converted into a better leaving group, such as a tosylate, which can then be displaced by various nucleophiles. This allows for the introduction of a wide range of functional groups at the 2-position.

Studies have shown the N-arylation of 1,3,4-oxadiazol-2(3H)-ones with electron-deficient chloro- and fluoro-substituted nitroarenes under classical activated nucleophilic substitution conditions. researchgate.net This demonstrates the potential for introducing aryl groups at the nitrogen atom of the oxadiazole ring.

Structural modulation of the 1,3,4-oxadiazole scaffold is a key strategy for developing new derivatives with potentially enhanced biological activities. sapub.org The introduction of diverse substituents at the 5-position can be achieved by starting with different carboxylic acids or their derivatives during the initial synthesis. sapub.org For instance, to introduce substituents other than the ethyl group at the 5-position, one would start with the corresponding acyl hydrazide.

The synthesis of novel 2-alkyl-5-(4-nitrophenyl)-1,3,4-oxadiazoles has been achieved through the cyclization of N,N'-diacylhydrazines, which are prepared from various acid hydrazides and 4-nitrobenzoyl chloride. mdpi.com This highlights the possibility of introducing a wide array of alkyl chains at the 5-position. Further modifications can be performed on the substituents themselves. For example, the nitro group on the phenyl ring can be reduced to an aniline, which can then undergo further reactions to introduce even more diversity. mdpi.com

Advanced Spectroscopic and Structural Characterization of 5 Ethyl 1,3,4 Oxadiazol 2 Ol Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.nih.govresearchgate.netresearchgate.netnanobioletters.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of 1,3,4-oxadiazole (B1194373) derivatives, offering detailed insights into the molecular framework by probing the magnetic properties of atomic nuclei. nih.govresearchgate.netresearchgate.netnanobioletters.commdpi.com The combination of ¹H, ¹³C, and, where applicable, ¹⁹F NMR provides a complete picture of the connectivity and chemical environment of atoms within the molecule.

Proton NMR (¹H NMR) is instrumental in identifying the number and types of hydrogen atoms present in a molecule. In the analysis of 5-ethyl-1,3,4-oxadiazol-2-ol analogs, the ¹H NMR spectrum reveals characteristic signals for the ethyl group protons and any aromatic or other aliphatic protons in the molecule. For instance, the methylene (B1212753) (CH₂) protons of the ethyl group typically appear as a quartet, while the methyl (CH₃) protons resonate as a triplet due to spin-spin coupling. Aromatic protons in substituted analogs display complex multiplet patterns in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. nanobioletters.comuctm.edusemanticscholar.org The proton of the hydroxyl (OH) group at the 2-position, or the N-H proton in the tautomeric oxadiazol-2(3H)-one form, often presents as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration. semanticscholar.orguctm.edu

Table 1: Representative ¹H NMR Spectral Data for 1,3,4-Oxadiazole Analogs

| Compound/Analog | Proton Assignment | Chemical Shift (δ, ppm) |

| 1-((4-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl) diazenyl)naphthalen-2-ol | Ar-H | 6.488-8.814 (m, 10H) |

| Ar-OH | 5.117 (s, 1H) | |

| CH₃ | 3.916 (s, 3H) | |

| 3-[5-(4-bromophenyl)- 1,3,4- oxadiazol-2-yl]naphthalen-2-ol | Ar-H | 7.81-8.00 (m) |

| OH | 12.00 (s) | |

| 2-(quinoline-8-yloxymethyl)-5-aryl-1,3,4-oxadiazole derivatives | Aromatic protons | 7.98 (d) |

| Aromatic protons | 6.96 (d) | |

| Aliphatic protons (CH₂) | 1.81-1.19 (m) |

Note: Data is compiled from various research findings and is representative. nanobioletters.comsemanticscholar.orguctm.edu 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. The carbons of the 1,3,4-oxadiazole ring exhibit characteristic chemical shifts in the downfield region, typically around δ 160-170 ppm, due to their electron-deficient nature. For instance, in a series of 1,3,4-oxadiazole derivatives, the C2 and C5 carbons of the oxadiazole ring were observed at δ 166.41 and δ 164.51 ppm, respectively. nanobioletters.com The carbons of the ethyl group and any other aliphatic or aromatic substituents also show distinct signals that aid in the complete structural assignment. Aromatic carbons generally resonate in the δ 110-140 ppm range. semanticscholar.orgscispace.com

Table 2: Representative ¹³C NMR Spectral Data for 1,3,4-Oxadiazole Analogs

| Compound/Analog | Carbon Assignment | Chemical Shift (δ, ppm) |

| 2-(quinoline-8-yloxymethyl)-5-aryl-1,3,4-oxadiazole derivatives | C2, C5 (Oxadiazole) | 166.41, 164.51 |

| Aromatic Carbons | 129.51, 116.44, 114.87 | |

| Aliphatic Carbons | 29.53-14.04 | |

| 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | C (C-O core nuclei) | 155.1, 153.1 |

| Aromatic Carbons | 133.6–113.5 | |

| Methoxy (B1213986) Carbon | 55.0 | |

| Pyrazoline derivatives containing 1,3,4-oxadiazole | C3 (Pyrazoline) | 146.18-160.03 |

| C5 (Pyrazoline) | 58.53-64.36 | |

| C4 (Pyrazoline) | 40.92–41.54 |

Note: Data is compiled from various research findings and is representative. nanobioletters.comscispace.comnih.gov

For analogs of this compound that are substituted with fluorine atoms, ¹⁹F NMR spectroscopy is an invaluable tool. The ¹⁹F nucleus is highly sensitive to its electronic environment, resulting in a wide chemical shift range that provides detailed information about the location and interactions of fluorine atoms within the molecule. nih.govmdpi.com This technique is particularly useful for confirming the successful incorporation of fluorine and for studying electronic effects and intermolecular interactions. The chemical shifts of fluorine atoms are sensitive to the electronic nature of their surroundings, making ¹⁹F NMR a powerful probe for studying structure-activity relationships in fluorinated analogs. nih.govacs.orgresearchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis.

Infrared (IR) Spectroscopy for Vibrational Mode Identification.researchgate.netnanobioletters.comtubitak.gov.tr

Infrared (IR) spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint" of the compound. For this compound and its analogs, the IR spectrum reveals key absorption bands that confirm the presence of specific structural motifs. researchgate.netnanobioletters.comtubitak.gov.tr A broad absorption band in the region of 3400-3200 cm⁻¹ is typically indicative of the O-H stretching vibration of the hydroxyl group. The C=N stretching vibration of the oxadiazole ring is observed around 1650-1600 cm⁻¹. semanticscholar.orgresearchgate.net The C-O-C stretching vibration within the ring usually appears in the range of 1250-1050 cm⁻¹. uctm.eduresearchgate.net In cases where the compound exists in its tautomeric thione form, a characteristic C=S stretching band would be observed around 1330 cm⁻¹. tubitak.gov.tr

Table 3: Key IR Absorption Bands for 1,3,4-Oxadiazole Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H Stretch | 3418-3353 |

| N-H Stretch | 3311-3295 |

| Aromatic C-H Stretch | 3136-3060 |

| Aliphatic C-H Stretch | 2982-2916 |

| C=N Stretch (Oxadiazole ring) | 1706-1593 |

| Aromatic C=C Stretch | 1603-1548 |

| C-O-C Stretch (Oxadiazole ring) | 1242-1065 |

| C=S Stretch (Thione tautomer) | ~1330 |

Note: Data is compiled from various research findings and is representative. nanobioletters.comsemanticscholar.orgsemanticscholar.orgnih.govtubitak.gov.trresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis.researchgate.netnanobioletters.comsemanticscholar.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. researchgate.netnanobioletters.comsemanticscholar.orgresearchgate.net For analogs of this compound, HRMS provides an accurate mass measurement, which allows for the unambiguous determination of the molecular formula. mdpi.comnih.govmdpi.com The fragmentation pattern observed in the mass spectrum offers additional structural information. The cleavage of the oxadiazole ring and the loss of substituents generate characteristic fragment ions that help to piece together the molecular structure. The fragmentation pathways of 1,2,4-oxadiazoles have been studied, showing that primary fragmentation processes often involve the cleavage of the heterocyclic ring. researchgate.net

Table 4: Representative HRMS Data for a 1,3,4-Oxadiazole Analog

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| 2-((4-methoxyphenyl) sulfonyl)-5-phenyl-1,3,4-oxadiazole | C₁₅H₁₂N₂O₄S | Not specified | 317.19 (M+H)⁺ |

| Oxazole-based oxadiazole analog 10 | C₁₃H₁₁N₃O₄ | 273.21 | 273.25 |

Note: Data is compiled from various research findings and is representative. mdpi.comsemanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis.researchgate.nettubitak.gov.tr

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule. researchgate.nettubitak.gov.tr The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. For 1,3,4-oxadiazole derivatives, the UV-Vis spectrum typically shows absorption bands corresponding to π → π* and n → π* transitions. researchgate.netjournalspub.com These transitions are influenced by the extent of conjugation in the molecule. Aromatic substituents on the oxadiazole ring can lead to a bathochromic (red) shift in the absorption maximum (λmax) due to increased conjugation. The study of the UV-Vis spectra of these compounds in different solvents can also provide information about solute-solvent interactions and the polarity of the electronic states. researchgate.net

Table 5: Representative UV-Vis Absorption Data for 1,3,4-Oxadiazole Derivatives

| Compound/Analog | Solvent | λmax (nm) |

| 2-aryl-1,3,4-oxadiazoles | Toluene | 240-420 |

| Polymer Ox6(a-e) | THF | Not specified |

| Ox13(a-e) | Chloroform | Not specified |

| Ox13(a-e) | NMP | Not specified |

Note: Data is compiled from various research findings and is representative. researchgate.net λmax refers to the wavelength of maximum absorption.

X-ray Crystallography for Crystalline State Molecular Structure Determination

For instance, the crystal structure of 2-methoxybenzyl 5-(2-chlorophenyl)-1,3,4-oxadiazole-2-carboxylate was determined to crystallize in the triclinic crystal system with the space group P1. tandfonline.comtandfonline.com The analysis of its crystal packing revealed the importance of weak intermolecular interactions in stabilizing the structure. tandfonline.com Similarly, a study on pyridine-based 1,3,4-oxadiazole derivatives provided detailed insights into their orthorhombic crystal system and the key intermolecular forces at play. acs.org

Detailed crystallographic data for representative 1,3,4-oxadiazole analogs are presented in the interactive tables below. These tables summarize key parameters such as the crystal system, space group, unit cell dimensions, and refinement statistics, offering a glimpse into the structural diversity of this family of compounds.

Interactive Table 1: Crystallographic Data for 2-[(4-tertbutylphenylmethyl)sulfanyl]-5-(phenyl)-1,3,4-oxadiazole rsc.org

| Crystal Parameter | Value |

| Chemical Formula | C₁₉H₂₀N₂OS |

| Formula Weight | 324.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.931(3) |

| b (Å) | 5.8694(12) |

| c (Å) | 21.050(4) |

| α (°) | 90 |

| β (°) | 99.45(3) |

| γ (°) | 90 |

| Volume (ų) | 1696.1(6) |

| Z | 4 |

| R-factor (%) | 6.1 |

Interactive Table 2: Crystallographic Data for a Pyridine-Based 1,3,4-Oxadiazole Derivative (5f) acs.org

| Crystal Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.583(3) |

| b (Å) | 9.3773(19) |

| c (Å) | 24.386(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3334.8(11) |

| Z | 8 |

| Density (g/cm³) | 1.368 |

The structural elucidation of these analogs through X-ray crystallography often involves complementary techniques like Hirshfeld surface analysis, which helps to visualize and quantify intermolecular contacts. tandfonline.com These studies frequently highlight the role of C-H···N and C-H···π interactions in the formation of the supramolecular architecture. rsc.orgrsc.org The insights gained from such detailed structural characterization are invaluable for crystal engineering and the rational design of new materials and therapeutic agents based on the 1,3,4-oxadiazole scaffold. rsc.org

Biological Activity and Mechanistic Investigations of 5 Ethyl 1,3,4 Oxadiazol 2 Ol Derivatives

Antimicrobial Activity Profiling

Derivatives of 5-Ethyl-1,3,4-oxadiazol-2-OL have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. tubitak.gov.trresearchgate.net The structural versatility of the 1,3,4-oxadiazole (B1194373) ring allows for modifications that can enhance potency and selectivity against specific microorganisms.

Antibacterial Efficacy Against Bacterial Strains

Substituted 1,3,4-oxadiazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comchemmethod.com For instance, certain 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles have been identified as potent antibacterial agents. semanticscholar.org

One study reported that an oxadiazole-based compound, known as 1771, exhibited bacterial growth inhibition against various strains of Staphylococcus aureus and Enterococcus faecium with Minimum Inhibitory Concentrations (MICs) ranging from 3.12–6.25 μg/mL. nih.govnih.gov Further derivatization of this compound led to a new molecule, compound 13, which showed a 16- to 32-fold increase in activity against multidrug-resistant S. aureus strains. nih.govacs.org

Another study on new substituted 1,3,4-oxadiazole analogues revealed that compound 4b was highly effective against E. coli, while compound 4f showed significant activity against Staphylococcus aureus. researchgate.net Additionally, a series of phenylthiazole-based oxadiazole derivatives were rationally designed, with some compounds demonstrating moderate antibacterial activity against MRSA. rsc.org

Table 1: Antibacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| Compound 1771 | Staphylococcus aureus, Enterococcus faecium | MIC: 3.12–6.25 μg/mL | nih.govnih.gov |

| Compound 13 | Multidrug-resistant Staphylococcus aureus | 16- to 32-fold > Compound 1771 | nih.govacs.org |

| Compound 4b | E. coli | Highly significant activity | researchgate.net |

| Compound 4f | Staphylococcus aureus | Highly significant activity | researchgate.net |

| Azetidine derivative 22 | MRSA | MIC: 16 μg/mL | rsc.org |

| N,N-dimethyl ethylenediamine (B42938) derivative 29 | MRSA, C. difficile | MIC: 16 μg/mL (MRSA), 8 μg/mL (C. difficile) | rsc.org |

| Propylenediamine derivative 31 | MRSA, C. difficile | MIC: 16 μg/mL (MRSA), 8 μg/mL (C. difficile) | rsc.org |

Antifungal Activity Spectrum

The antifungal potential of 1,3,4-oxadiazole derivatives has been well-documented. tubitak.gov.trresearchgate.net These compounds have shown efficacy against a variety of fungal pathogens, including clinically relevant yeasts and molds.

A study investigating 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives found that the synthesized compounds were particularly active against Bacillus cereus, Bacillus ehimensis, and Bacillus thuringiensis. tubitak.gov.tr Another research effort focused on a 1,3,4-oxadiazole compound, LMM6, which was highly effective against several clinical isolates of Candida albicans, with MIC values ranging from 8 to 32 µg/mL. nih.gov This compound also demonstrated a fungicidal profile and significant anti-biofilm activity. nih.gov

Furthermore, a series of substituted 1,3,4-oxadiazole analogues completely inhibited the growth of all strains of toxigenic Fusarium verticilloides at a concentration of 100 ppm. researchgate.net Phenylthiazole-based oxadiazole derivatives have also been developed, with one lead candidate, compound 35, showing potent activity against Candida albicans, Candida glabrata, and multidrug-resistant Candida auris. rsc.org

Table 2: Antifungal Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity/MIC | Reference(s) |

|---|---|---|---|

| 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives | Bacillus cereus, Bacillus ehimensis, Bacillus thuringiensis | Active | tubitak.gov.tr |

| LMM6 | Candida albicans | MIC: 8 to 32 µg/mL | nih.gov |

| Substituted 1,3,4-oxadiazole analogues | Fusarium verticilloides | Complete inhibition at 100 ppm | researchgate.net |

| Compound 35 | Candida albicans, Candida glabrata, Candida auris | MIC: 1–2 μg/mL (C. albicans), 0.5–1 μg/mL (C. glabrata), 2–4 μg/mL (C. auris) | rsc.org |

| Azetidine derivative 22 | Candida albicans | MIC: 8 μg/mL | rsc.org |

Anti-mycobacterial Activity and Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) Inhibition

Derivatives of 1,3,4-oxadiazole have emerged as a promising class of compounds in the fight against tuberculosis, exhibiting potent activity against Mycobacterium tuberculosis and other mycobacterial species. researchgate.netnih.gov A key mechanism of action for some of these derivatives is the inhibition of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the biosynthesis of the mycobacterial cell wall. nih.govtandfonline.comresearchgate.netcuni.cznih.gov

An extensive series of N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and evaluated for their in vitro activity against M. tuberculosis H37Rv, as well as multidrug- and extensively drug-resistant isolates. nih.govnih.gov Many of these compounds displayed impressive MIC values of ≤ 0.03 µM. nih.govnih.gov The most potent activities were associated with oxadiazole scaffolds bearing benzylamino or C5-C9 alkylamino substitutions. nih.govnih.gov Experimental evidence confirmed that these compounds disrupt mycobacterial cell wall biosynthesis by inhibiting DprE1. nih.govresearchgate.netnih.gov

Other studies have also highlighted the anti-mycobacterial potential of 1,3,4-oxadiazole derivatives. For example, 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives have shown MIC values ranging from 0.09–49.69 μM against drug-susceptible strains. nih.govresearchgate.net

Table 3: Anti-mycobacterial Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Derivative | Mycobacterial Strain(s) | Activity/MIC | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| N-substituted 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amines | M. tuberculosis H37Rv, MDR/XDR strains, NTM | ≤ 0.03 µM | DprE1 Inhibition | nih.govnih.gov |

| 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines | Drug-susceptible M. tuberculosis | 0.09–49.69 μM | Not specified | nih.govresearchgate.net |

| N-dodecyl-5-(pyrimidin-5-yl)-1,3,4-oxadiazol-2-amine | M. tuberculosis strains | Effective from 2 μM | Cell wall biosynthesis inhibition | cuni.cz |

Anticancer Activity Evaluation

The 1,3,4-oxadiazole scaffold is a cornerstone in the development of novel anticancer agents, with numerous derivatives demonstrating significant cytotoxic effects against a variety of human cancer cell lines. mdpi.comtubitak.gov.trresearchgate.netsci-hub.se

Cytotoxicity Assessment Against Human Cancer Cell Lines

Derivatives of 1,3,4-oxadiazole have been extensively evaluated for their cytotoxic properties against a wide range of human cancer cell lines, including those of the breast, lung, colon, and liver. tubitak.gov.trresearchgate.netnih.govnih.gov

In one study, a series of 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives were synthesized and tested against HCT116 (colon), MCF7 (breast), and HUH7 (liver) cancer cell lines. tubitak.gov.trnih.gov Several compounds exhibited moderate to good activity, with some showing better IC50 values against the HUH7 cell line than the standard drug 5-Fluorouracil. tubitak.gov.trnih.gov

Another study focused on 1,3,4-oxadiazole-naphthalene hybrids, which were evaluated for their antiproliferative activity against MCF-7 and HepG-2 (liver) cancer cell lines. nih.gov Several of these hybrids showed promising cytotoxicity with IC50 values ranging from 8.4 to 10.4 µM, comparable to the control drug sorafenib. nih.gov

Furthermore, some 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines displayed cytotoxicity in the range of 0.725-3.274 µM against six human cancer cell lines. sci-hub.se

Table 4: Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives Against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50/Activity | Reference(s) |

|---|---|---|---|

| 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives | HUH7 (Liver) | IC50 = 10.1 µM (for compound 5d) | tubitak.gov.trnih.gov |

| 1,3,4-oxadiazole-naphthalene hybrids | MCF-7 (Breast), HepG-2 (Liver) | IC50: 8.4 to 10.4 µM | nih.gov |

| 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines | NUGC (Gastric), DLD1 (Colon), HA22T & HEPG2 (Liver), HONE1 (Nasopharyngeal), MCF (Breast) | 0.725-3.274 µM | sci-hub.se |

| Amide 1,3,4-oxadiazole linked benzoxazole (B165842) derivatives | HT-29 (Colon) | IC50: 0.018 and 0.093 µM (for compounds 12c and 12g) | researchgate.net |

| 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl) indoline-2,3-dione | HT-29 (Colorectal), Hep G2 (Liver) | IC50: 0.78 ± 0.19 μM (HT-29), 0.26 ± 0.15 μM (Hep G2) | sci-hub.se |

Mechanistic Exploration of Antitumor Effects

The antitumor effects of 1,3,4-oxadiazole derivatives are attributed to a variety of mechanisms, including the inhibition of crucial enzymes and proteins involved in cancer cell proliferation and survival. nih.gov

Several studies have pointed to the inhibition of enzymes such as thymidylate synthase, histone deacetylase (HDAC), and topoisomerase II as key mechanisms. nih.gov For example, one derivative, 2-((2-(2-methyl-5-nitro-1H-imidazol-1-yl) ethyl)thio)-5-(2-nitrophenyl)-1,3,4-oxadiazole, exhibited potent inhibition of human thymidylate synthase with an IC50 value of 0.62 µM. nih.gov

Inhibition of tubulin polymerization is another identified mechanism of action for some 1,3,4-oxadiazole derivatives. Additionally, certain derivatives have been found to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis. nih.gov The most active 1,3,4-oxadiazole-naphthalene hybrid in one study induced a significant increase in apoptosis and arrested the cell cycle at the Pre-G1 phase in HepG2 cells, along with a notable increase in caspase-3 levels. nih.gov

Anti-inflammatory Activity Studies

Derivatives of 1,3,4-oxadiazole have demonstrated notable anti-inflammatory properties. longdom.orgnih.gov The five-membered aromatic system with three heteroatoms is recognized for its physiological properties. longdom.org Some 2,5-disubstituted 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory activity. longdom.orgresearchgate.net For instance, a series of 2-(1-adamantyl)-5-substituted-1,3,4-oxadiazoles exhibited significant edema inhibition in in vivo anti-inflammatory tests. researchgate.net

In a study involving the synthesis of new 1,3,4-oxadiazole derivatives, all tested compounds showed a positive response in anti-inflammatory activity assessments. longdom.org Specifically, compounds identified as C4 and C7 demonstrated good anti-inflammatory responses when compared to the standard drug indomethacin (B1671933). longdom.org Another study on 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-ones also revealed significant anti-inflammatory activity in a carrageenan-induced paw edema model. mdpi.com

The anti-inflammatory potential is further highlighted by the investigation of new nitric oxide-releasing indomethacin derivatives incorporating a 1,3,4-oxadiazole-2-thiol (B52307) scaffold, which were found to be more active than indomethacin and aspirin (B1665792) in in vitro assays for thermal denaturation of serum proteins. google.com

Table 1: Anti-inflammatory Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Test Model | Activity | Reference |

|---|---|---|---|

| C4 | Carrageenan-induced rat-paw-oedema | Good anti-inflammatory response | longdom.org |

| C7 | Carrageenan-induced rat-paw-oedema | Good anti-inflammatory response | longdom.org |

| 5h | Carrageenan-induced paw oedema | 82.3% edema inhibition | researchgate.net |

| 7c | Carrageenan-induced paw edema | 81.3% inhibition of edema at 3rd hour | mdpi.com |

| 7e | Carrageenan-induced paw edema | 74.9% inhibition of edema at 3rd hour | mdpi.com |

Antioxidant Activity Assessment

The antioxidant potential of 1,3,4-oxadiazole derivatives has been a significant area of research. tubitak.gov.trlongdom.orguni.lu These compounds are capable of neutralizing harmful reactive oxygen species (ROS), thereby protecting cells from oxidative stress. longdom.org The antioxidant activity is often attributed to the specific substitutions on the oxadiazole ring. tubitak.gov.tr For example, derivatives with electron-donating groups like methoxy (B1213986) and hydroxyl have shown higher antioxidant activity. uni.lu

In vitro Antioxidant Assays

Various in vitro assays have been employed to evaluate the antioxidant capacity of 1,3,4-oxadiazole derivatives. The most common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay and the nitric oxide scavenging assay. tubitak.gov.truni.lu

In one study, a series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles were synthesized and evaluated. tubitak.gov.tr The results from both ABTS and DPPH assays indicated that some of these compounds exhibited very high and significant antioxidant activities. tubitak.gov.tr Specifically, simple short-chain aliphatic-substituted compounds were generally more active than those with large aromatic substituents. tubitak.gov.tr Another study on 2,5-disubstituted-1,3,4-oxadiazoles containing a furan (B31954) moiety also reported promising results in DPPH and nitric oxide scavenging assays, particularly for compounds with electron-donating groups. uni.lu

Furthermore, research on N-substituted phenyl-5-methyl-6-(5-(4-substituted phenyl)-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidin-4-amine derivatives showed that compounds with electron-donating substituents on both sides of the thienopyrimidine ring enhanced radical scavenging activity in DPPH, hydrogen peroxide, and nitric oxide radical scavenging assays. rsc.org

Table 2: In vitro Antioxidant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Series | Assay(s) Used | Key Finding | Reference |

|---|---|---|---|

| 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles | ABTS, DPPH | Compounds 3w, 3s, and 3u showed very high antioxidant activity. | tubitak.gov.tr |

| 2,5-disubstituted-1,3,4-oxadiazoles with furan moiety | DPPH, Nitric Oxide Scavenging | Compounds DM-1, DM-2, and DM-4 were found to be promising. | uni.lu |

| Thieno[2,3-d]pyrimidine derivatives with 1,3,4-oxadiazole | DPPH, Hydrogen Peroxide, Nitric Oxide Scavenging | Compounds 4k, 4j, 4d, and 4e showed significant radical scavenging. | rsc.org |

| 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | DPPH Radical Scavenging | Some compounds were moderately active. | ijsr.net |

Antiviral Activity Investigations

The 1,3,4-oxadiazole nucleus is a key structural motif in the development of antiviral agents. longdom.org Derivatives of 1,3,4-oxadiazole have been investigated for their activity against various viruses, including SARS-CoV-2 and HIV-1. longdom.org

For instance, two 1,3,4-oxadiazole derivatives, CoViTris2020 and ChloViD2020, were identified as multi-target SARS-CoV-2 inhibitors. ijsr.net In another study, a series of 1-heteroaryl-2-alkoxyphenyl analogs were synthesized and evaluated as inhibitors of SARS-CoV-2 replication, where a derivative with a 1,3,4-oxadiazole moiety showed antiviral activity.

The antiviral potential of these compounds extends to other viruses as well. A study on 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and their derivatives revealed activity against HIV-1. Specifically, compound 2 in this series demonstrated a significant reduction in viral replication at various concentrations. Furthermore, a series of 1,3,4-oxadiazole contained sesquiterpene derivatives were evaluated for their activity against the tobacco mosaic virus (TMV), with several compounds showing notable inhibitory effects.

Table 3: Antiviral Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound/Series | Target Virus | Activity | Reference |

|---|---|---|---|

| CoViTris2020 | SARS-CoV-2 | EC50 = 0.31 μM | ijsr.net |

| ChloViD2020 | SARS-CoV-2 | EC50 = 1.01 μM | ijsr.net |

| Compound 38 | SARS-CoV-2 | 3-fold less active than the lead compound | |

| Compound 2 (adamantyl derivative) | HIV-1 | 100% reduction of viral replication at 50 µg/mL | |

| Compound H10 (sesquiterpene derivative) | Tobacco Mosaic Virus (TMV) | EC50 = 43.9 μg/mL |

Anticonvulsant Activity Profiling

The 1,3,4-oxadiazole scaffold has been utilized in the design of compounds with anticonvulsant properties. These derivatives have been evaluated using standard models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

In one study, a series of 1,3,4-oxadiazole derivatives were designed and synthesized, with pharmacological experiments revealing that compound 5b, 6-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one, exhibited potent anticonvulsant activity in both MES and scPTZ models, with ED50 values of 8.9 mg/kg and 10.2 mg/kg, respectively. This activity was greater than that of the established drugs carbamazepine (B1668303) and ethosuximide. The mechanism of action for this compound was suggested to involve the GABAA receptor.

Another study on 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives also showed anticonvulsant effects in both MES and PTZ tests, with the effects being antagonized by flumazenil, indicating the involvement of benzodiazepine (B76468) receptors. Similarly, a series of 3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones were screened for anticonvulsant activity, with compound IVb showing very good activity in both MES and PTZ models.

Table 4: Anticonvulsant Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound ID | Test Model(s) | ED50 / Observation | Reference |

|---|---|---|---|

| 5b | MES, scPTZ | MES: 8.9 mg/kg, scPTZ: 10.2 mg/kg | |

| 6a | MES, PTZ | Lower potency than diazepam | |

| IVb | MES, PTZ | Showed very good anticonvulsant activity |

Other Pharmacological Activities (e.g., Anti-diabetic, Tyrosinase Enzyme Inhibition, Immunosuppressive, Monoamine Oxidase Inhibition)

Beyond the aforementioned activities, derivatives of 1,3,4-oxadiazole have been explored for a range of other pharmacological effects.

Anti-diabetic Activity: Several studies have highlighted the potential of 1,3,4-oxadiazole derivatives as anti-diabetic agents through the inhibition of α-amylase and α-glucosidase enzymes. One study reported that out of ten newly synthesized oxadiazole analogs, two compounds (5a and 4a(a)) exhibited strong inhibitory potential against α-glucosidase, while another compound (5g) showed outstanding inhibitory potential against α-amylase. Another investigation on a 1,3,4-oxadiazole derivative in alloxan-induced diabetic rats showed a significant reduction in blood glucose levels and an improvement in insulin (B600854) levels.

Tyrosinase Enzyme Inhibition: Derivatives of 1,3,4-oxadiazole have been identified as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. A series of 1,3,4-oxadiazole-2(3H)-thione derivatives displayed tyrosinase inhibitory activities with Ki values in the range of 1.35-69.4 µM. The proposed mechanism involves the sulfur atom of the thione moiety binding to the dicopper center of the enzyme.

Immunosuppressive Activity: Research has indicated that 1,3,4-oxadiazole derivatives possess potential as immunosuppressive agents. tubitak.gov.tr A series of derivatives derived from 4-methoxysalicylic acid or 4-methylsalicylic acid were synthesized, with compound 6z showing the most potent biological activity against lymph node cells. tubitak.gov.tr The immunosuppressive effect of this compound was found to be mediated through the induction of apoptosis in activated lymph node cells. tubitak.gov.trlongdom.org

Monoamine Oxidase Inhibition: Derivatives of 1,3,4-oxadiazole have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurological disorders. A study of 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides revealed them to be potent and specific MAO-B inhibitors, with the most potent compound exhibiting an IC50 value of 0.0027 µM. Another series of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives were also found to be highly potent and selective reversible MAO-B inhibitors, with IC50 values in the low nanomolar range.

Table 5: Other Pharmacological Activities of 1,3,4-Oxadiazole Derivatives

| Activity | Compound/Series | Key Finding | Reference |

|---|---|---|---|

| Anti-diabetic (α-glucosidase inhibition) | 5a, 4a(a) | Strong inhibitory potential (IC50 = 12.27±0.41 µg/ml for 5a) | |

| Anti-diabetic (α-amylase inhibition) | 5g | Outstanding inhibitory potential (IC50 = 13.09±0.06 µg/ml) | |

| Tyrosinase Inhibition | 1,3,4-oxadiazole-2(3H)-thione derivatives | Ki values in the range of 1.35-69.4 µM | |

| Immunosuppressive | Compound 6z | Potent activity against lymph node cells (IC50=0.31 μM for PI3Kγ) | tubitak.gov.trlongdom.org |

| Monoamine Oxidase B Inhibition | 5-aryl-1,3,4-oxadiazol-2-ylbenzenesulfonamides | Most potent compound IC50 = 0.0027 µM | |

| Monoamine Oxidase B Inhibition | 5-[4-(benzyloxy)phenyl]-3-(2-cyanoethyl)-1,3,4-oxadiazol-2(3H)-one | IC50 = 1.4 nM |

Applications in Agrochemical and Material Sciences

Agrochemical Applications

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their broad-spectrum biological activities, making them promising candidates for the development of new agrochemicals. evitachem.comnih.gov

The 1,3,4-oxadiazole moiety is a key component in a variety of fungicides used to combat plant diseases. Research has demonstrated that derivatives of this heterocyclic compound exhibit significant antifungal activity against a range of plant pathogens. nih.govnih.gov For instance, certain 1,3,4-oxadiazole derivatives have shown high efficacy in controlling maize diseases caused by fungi such as Exserohilum turcicum, Gibberella zeae, and Rhizoctonia solani. nih.gov

Studies have shown that the introduction of different substituent groups to the oxadiazole ring can significantly influence the antifungal potency. For example, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their ability to control three major pathogenic fungi affecting maize. nih.gov Several of these compounds exhibited inhibitory activities superior to the commercial fungicide carbendazim (B180503). nih.gov Specifically, compound 5k from this study showed the strongest activity against E. turcicum, with an EC50 value of 32.25 µg/mL, which was approximately three times more active than carbendazim (EC50 = 102.83 µg/mL). nih.gov

**Fungicidal Activity of Selected 1,3,4-Oxadiazole Derivatives Against *Exserohilum turcicum***

| Compound | EC50 (µg/mL) |

|---|---|

| 4k | 50.48 |

| 5e | 47.56 |

| 5i | 47.05 |

| 5k | 32.25 |

| Carbendazim (Control) | 102.83 |

Data sourced from a study on the development of 1,3,4-oxadiazole derived antifungal agents for maize disease control. nih.gov

Furthermore, other research has highlighted the effectiveness of 1,3,4-oxadiazole derivatives against various other plant pathogens. For example, certain derivatives have shown good inhibitory activity against Plasmopara viticola and Phytophthora infestans. acs.org The structural modifications on the oxadiazole ring are crucial for these biological activities. mdpi.com

The biological versatility of 1,3,4-oxadiazole derivatives extends to their potential use as herbicides and insecticides. evitachem.comnih.gov The structural features of these compounds allow them to interact with various biological targets in weeds and insects. For instance, 5-Methyl-1,3,4-oxadiazol-2(3H)-one, a related compound, serves as an intermediate in the production of the insecticide pyrazinone. echemi.com The development of new derivatives continues to be an active area of research for novel pest management solutions. nih.gov

Certain derivatives of 1,3,4-oxadiazole have been investigated for their ability to act as plant growth regulators. These compounds can influence various physiological processes in plants, such as seed germination and stress resistance. google.com The application of these compounds can potentially lead to improved crop yields and quality. googleapis.com

Potential as Herbicides and Insecticides.

Advanced Materials Science Applications

The 1,3,4-oxadiazole ring is a valuable building block in the field of materials science due to its unique electronic and photophysical properties. evitachem.comresearchgate.net

Compounds containing the 1,3,4-oxadiazole core are utilized in the development of photosensitive and electrical materials. researchgate.net Their electron-deficient nature contributes to their electron-transfer capabilities, making them suitable for applications in various electronic devices. The incorporation of oxadiazole moieties into polymer structures has been explored to enhance electrical conductivity and photostability.

Many 1,3,4-oxadiazole derivatives exhibit strong fluorescence, making them useful in the development of fluorescent sensors, laser dyes, and scintillators. researchgate.net The emission color can be tuned by modifying the substituents on the oxadiazole ring, with some compounds emitting light in the blue to yellow range. researchgate.net The fluorescence of these compounds can be influenced by factors such as solvent polarity and aggregation. researchgate.nettandfonline.com The oxadiazole core's contribution to luminescence makes it a key component in materials designed for light-emitting applications. semanticscholar.org

Optical Properties of a 5-Phenyl-1,3,4-oxadiazol-2-ol Derivative

| Property | Value | Application Area |

|---|---|---|

| Absorption Maxima | ~300 nm | Fluorescent sensors |

| Emission Range | 325 - 425 nm | OLEDs and laser dyes |

| Quantum Yield | >60% | Not specified |

Data for a derivative of the core structure, highlighting its potential in optical applications.

The 1,3,4-oxadiazole ring is a versatile scaffold that has garnered significant interest in both agriculture and materials science. ijper.org Its derivatives are recognized for a wide spectrum of biological activities, which are crucial for the development of new plant protection agents. mdpi.comresearchgate.net In material sciences, the unique electronic and structural properties of the oxadiazole core are leveraged to create novel functional materials. evitachem.comacs.org

Agrochemical Research

Compounds featuring the 1,3,4-oxadiazole structure have demonstrated considerable potential as active ingredients in agrochemicals due to their herbicidal, insecticidal, fungicidal, and antibacterial properties. ijper.orgmdpi.comresearchgate.net Research into various derivatives has provided promising results against a range of plant pathogens.

For instance, a study on 1,3,4-oxadiazole-contained sesquiterpene derivatives showed potent activity against several economically important plant diseases. nih.gov These compounds exhibited significant inhibitory effects on bacteria such as Xanthomonas oryzae pv. oryzae (Xoo), which causes rice bacterial blight, and Xanthomonas axonopodis pv. citri (Xac), the agent behind citrus canker. nih.gov Furthermore, certain derivatives were effective against the Tobacco Mosaic Virus (TMV). nih.gov Other research has shown that 1,3,4-oxadiazole derivatives containing a pyrazole (B372694) moiety possess good fungicidal activity against pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. researchgate.net

The following table summarizes the bioactivity of several 1,3,4-oxadiazole derivatives in an agricultural context.

| Derivative Class | Target Pathogen/Pest | Activity Type | Research Findings |

| Sesquiterpene Derivatives | Xanthomonas axonopodis pv. citri (Xac) | Antibacterial | EC₅₀ values ranged from 33.3 to 74.5 µg/mL for various derivatives. nih.gov |

| Sesquiterpene Derivatives | Xanthomonas oryzae pv. oryzae (Xoo) | Antibacterial | EC₅₀ values ranged from 43.3 to 74.6 µg/mL for active derivatives. nih.gov |

| Sesquiterpene Derivatives | Tobacco Mosaic Virus (TMV) | Antiviral | EC₅₀ values for inactivation activity were as low as 43.9 µg/mL. nih.gov |

| Pyrazole Derivatives | Sclerotinia sclerotiorum, Rhizoctonia solani | Fungicidal | Exhibited >50% inhibition at a concentration of 50 µg/mL. researchgate.net |

| Pyrazole Derivatives | Weeds | Herbicidal | Some compounds demonstrated a bleaching effect. researchgate.net |

Material Sciences

In the field of material science, the 1,3,4-oxadiazole moiety is valued for its electronic and optical properties. Its incorporation into larger molecules and polymers can enhance specific functionalities. Research has explored the use of oxadiazole derivatives in the development of materials such as conductive polymers and photostable coatings, where the heterocyclic ring contributes to electrical conductivity and UV resistance. The inherent stability and planar structure of the oxadiazole ring are advantageous for these applications.

Role as Ligands in Coordination Chemistry

The 1,3,4-oxadiazole ring system is an important class of ligands in coordination chemistry. scirp.org The nitrogen atoms of the ring possess lone pairs of electrons that can coordinate with metal ions to form stable complexes. This ability allows the oxadiazole moiety to act as a crucial building block in the synthesis of a wide variety of transition metal complexes. scirp.org The resulting metallo-organic compounds are studied for their diverse chemical and physical properties.

While research specifically on 5-Ethyl-1,3,4-oxadiazol-2-ol as a ligand is limited, studies on its close derivatives provide significant insight into its coordination potential. A notable example is the investigation of metal complexes formed with [Butanal(5-ethyl-1,3,4-oxadiazol-2-yl)hydrazone], a Schiff base derived from the target compound. researchgate.net

In this study, the hydrazone derivative was found to act as a didentate ligand, coordinating with various transition metals, including Iron (II), Chromium (III), Cobalt (II), Nickel (II), and Copper (II). researchgate.net Spectroscopic analysis indicated that the ligand coordinates to the metal ions through one of the nitrogen atoms of the oxadiazole ring and the nitrogen atom of the azomethine group (-C=N). researchgate.net The formation of these complexes is supported by the appearance of new bands in the IR spectra corresponding to metal-nitrogen stretching vibrations. researchgate.net

The physical properties of the synthesized complexes are detailed in the table below.

| Complex | Color | Melting Point (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) |

| [Fe(L)₂Cl]Cl | Brown | 215 | 39.4 |

| [Cr(L)₂Cl₂]Cl | Dark Green | 201 | 45.2 |

| [Co(L)₂Cl₂] | Violet | 193 | 10.5 |

| [Ni(L)₂]Cl₂ | Green | 188 | 55.7 |

| [Cu(L)₂]Cl₂ | Pale Green | 179 | 50.1 |

| (L = [Butanal(5-ethyl-1,3,4-oxadiazol-2-yl)hydrazone]) |

These findings demonstrate that the 5-ethyl-1,3,4-oxadiazole framework effectively participates in the formation of coordination complexes, acting as a stable anchor for metal ions. The ethyl group at position 5 can also enhance the stability of these metal complexes.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has traditionally involved methods that can be environmentally taxing. Future research will prioritize the development of green and sustainable synthetic strategies. researchgate.netnih.gov These approaches aim to minimize waste, reduce energy consumption, and utilize non-toxic reagents and renewable substrates. researchgate.netnih.gov

Key areas of focus include:

Microwave-Assisted Synthesis: This technique has already shown promise in accelerating reaction times and improving yields for 1,3,4-oxadiazole synthesis. mdpi.comwjarr.com Further exploration of microwave-assisted protocols can lead to more efficient and environmentally friendly production methods. mdpi.comwjarr.com

Catalyst-Based and Catalyst-Free Reactions: The development of novel catalysts and the exploration of catalyst-free reaction conditions are crucial for sustainable synthesis. researchgate.netnih.gov This includes the use of photoredox catalysis, which utilizes visible light to drive reactions under mild conditions. researchgate.net

Solvent-Free and Green-Solvent-Mediated Synthesis: Eliminating or replacing hazardous organic solvents with greener alternatives, or conducting reactions in a solvent-free medium, is a key principle of green chemistry that will be applied to the synthesis of 5-Ethyl-1,3,4-oxadiazol-2-OL and its analogs. researchgate.netresearchgate.net

Multicomponent Reactions: Designing one-pot, multicomponent reactions can significantly improve the efficiency of synthesis by reducing the number of steps and purification processes required.

These sustainable methodologies are expected to offer benefits in terms of scalability, cost-effectiveness, and ease of purification, making the production of this compound more viable for large-scale applications. researchgate.netnih.gov

In-depth Mechanistic Elucidation of Biological Activities

While preliminary studies have highlighted the potential biological activities of 1,3,4-oxadiazole derivatives, a deeper understanding of their mechanisms of action is essential for their development as therapeutic agents. nih.gov Future research will focus on elucidating the precise molecular pathways through which this compound and its analogs exert their effects.

Key research questions to be addressed include:

Target Identification: Identifying the specific enzymes, receptors, or other biomolecules that interact with this compound is a primary objective. Techniques such as affinity chromatography, proteomics, and molecular docking will be instrumental in this process.

Enzyme Inhibition Kinetics: For derivatives showing inhibitory activity against enzymes like acetylcholinesterase or urease, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.govbohrium.com

Cellular and In Vivo Studies: Moving beyond in vitro assays, future research will involve comprehensive studies in cell culture models and animal models to validate the biological activity and understand the physiological consequences of target engagement. nih.gov This includes investigating effects on signaling pathways and gene expression.

Antimicrobial Mechanism: For derivatives with antimicrobial properties, research will aim to uncover the specific mechanisms of bacterial or fungal growth inhibition, which could involve disruption of cell wall synthesis, inhibition of essential enzymes, or other pathways. nih.gov

A thorough understanding of the mechanism of action is critical for optimizing the therapeutic efficacy and minimizing potential side effects of drugs derived from this scaffold.

Advanced Structure-Activity and Structure-Property Relationship Studies

The biological activity and physicochemical properties of 1,3,4-oxadiazole derivatives are intrinsically linked to their chemical structure. nanobioletters.com Systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies are crucial for the rational design of more potent and effective analogs of this compound.

Future research in this area will involve:

Systematic Structural Modifications: A wide range of analogs will be synthesized by systematically modifying the substituents at various positions of the 1,3,4-oxadiazole ring. This will involve altering the nature of the ethyl group at the C5 position and the hydroxyl group at the C2 position, as well as introducing other functional groups.

Quantitative SAR (QSAR): QSAR models will be developed to correlate the structural features of the synthesized compounds with their biological activities. These models will help in predicting the activity of new, unsynthesized compounds and guide the design of more potent derivatives.

Influence on Physicochemical Properties: The impact of structural modifications on key physicochemical properties such as solubility, lipophilicity, and metabolic stability will be thoroughly investigated. nanobioletters.com These properties are critical for drug absorption, distribution, metabolism, and excretion (ADME).

Spectroscopic and Crystallographic Analysis: Advanced analytical techniques, including X-ray crystallography, will be employed to determine the precise three-dimensional structure of the compounds and their complexes with biological targets. This information is invaluable for understanding the molecular basis of their activity.

By establishing clear SAR and SPR, researchers can fine-tune the molecular architecture of this compound to enhance its desired biological effects and improve its drug-like properties.

Exploration of Emerging Applications in Interdisciplinary Fields

The versatile nature of the 1,3,4-oxadiazole scaffold suggests that the applications of this compound and its derivatives may extend beyond traditional medicinal chemistry. researchgate.net Future research will explore the potential of these compounds in a variety of interdisciplinary fields.

Potential emerging applications include:

Materials Science: The thermal and optical properties of 1,3,4-oxadiazole derivatives make them interesting candidates for the development of novel materials. nanobioletters.com Research could focus on their use in liquid crystals, organic light-emitting diodes (OLEDs), and other electronic devices. nanobioletters.combeilstein-journals.org

Agrochemicals: The known biological activity of oxadiazoles (B1248032) against various pests and pathogens suggests their potential use in agriculture as herbicides, insecticides, or fungicides. researchgate.net

Corrosion Inhibition: Some heterocyclic compounds have shown promise as corrosion inhibitors for metals. Future studies could investigate the potential of this compound derivatives in this application.

Biochemical Probes: Fluorescently tagged or biotinylated derivatives of this compound could be developed as chemical probes to study biological processes and identify new drug targets.

The exploration of these interdisciplinary applications could lead to the development of new technologies and products with significant societal and economic impact.

Computational-Guided Design of Novel this compound Analogs

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. researchgate.net The rational design of novel analogs of this compound will be significantly enhanced by the application of computational methods.

Future computational research will focus on:

Molecular Docking: Docking studies will be used to predict the binding modes and affinities of novel analogs with their biological targets. researchgate.net This information will guide the selection of the most promising candidates for synthesis and experimental testing.

Molecular Dynamics (MD) Simulations: MD simulations will provide insights into the dynamic behavior of the compounds and their interactions with biological macromolecules over time. bohrium.com This can help to assess the stability of ligand-protein complexes and understand the molecular basis of binding.

Quantum Mechanics (QM) Calculations: QM methods will be used to study the electronic properties of the compounds, such as their frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential. researchgate.net These properties are important for understanding their reactivity and intermolecular interactions.

ADMET Prediction: In silico models will be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogs. bohrium.com This will help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process.

常见问题

Basic Question: What are the standard synthetic routes for preparing 5-Ethyl-1,3,4-oxadiazol-2-OL, and how can reaction conditions be optimized?

Answer:

The synthesis of 5-substituted-1,3,4-oxadiazoles typically involves cyclization of acid hydrazides with carbon disulfide (CS₂) under alkaline conditions. For example:

- Procedure : Dissolve 0.01 mol of an aralkyl/aryl acid hydrazide in absolute ethanol, add 0.02 mol KOH and CS₂, and reflux for 4–5 hours. Monitor reaction completion via TLC (n-hexane:ethyl acetate, 3:2). Acidify with dilute HCl (pH 4–5) to precipitate the product, then recrystallize from methanol .

- Optimization : Adjust reflux time based on substituent reactivity. Longer reaction times (6–8 hours) may improve yields for sterically hindered derivatives. Use anhydrous solvents to minimize side reactions.

Table 1 : Key Reaction Parameters

| Parameter | Optimal Condition |

|---|---|

| Reagent Ratio | 1:2 (hydrazide:KOH/CS₂) |

| Solvent | Absolute ethanol |

| Temperature | Reflux (~78°C) |

| Purification | Recrystallization (methanol) |

Advanced Question: How can transition metal complexes of this compound be synthesized and characterized for catalytic or bioactive applications?

Answer:

The compound’s thiol (-SH) and oxadiazole groups enable coordination with transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺):

- Synthesis : React this compound with metal salts (e.g., CuCl₂·2H₂O) in methanol/water (1:1) under nitrogen. Stir at 60°C for 6 hours, filter the precipitate, and dry under vacuum .

- Characterization :

- IR Spectroscopy : Confirm metal-ligand bonds (e.g., ν(Cu–S) at 450–500 cm⁻¹).

- Magnetic Susceptibility : Determine geometry (e.g., octahedral Co²⁺ complexes show μeff ≈ 4.7–5.2 BM).

- X-ray Crystallography : Use SHELXL for structure refinement. SHELX programs are robust for small-molecule crystallography, even with twinned data .

Table 2 : Example Metal Complex Data

| Metal Salt | Complex Geometry | Application Study |

|---|---|---|

| CuCl₂·2H₂O | Square planar | Antimicrobial activity |

| Ni(NO₃)₂·6H₂O | Octahedral | Catalytic oxidation |

Advanced Question: How do structural modifications of this compound influence its biological activity, and what methodologies validate these effects?

Answer:

Substituents on the oxadiazole ring modulate bioactivity by altering electronic and steric properties:

- Antimicrobial Studies : Replace the ethyl group with electron-withdrawing groups (e.g., –NO₂) to enhance activity against Gram-negative bacteria. Use agar diffusion assays (MIC values) and compare with control compounds .

- Mechanistic Insights :

- Enzyme Inhibition : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial dihydrofolate reductase (DHFR).

- ROS Generation : Quantify reactive oxygen species (ROS) in cancer cell lines using fluorescent probes (e.g., DCFH-DA).

Key Finding : Derivatives with –SCH₃ substituents show 3-fold higher cytotoxicity (IC₅₀ = 12 µM) than the parent compound in MCF-7 cells .

Basic Question: What analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- 1H-NMR : Identify protons on the ethyl group (δ 1.2–1.4 ppm for –CH₂CH₃) and oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) .

- Elemental Analysis : Validate empirical formula (e.g., C₄H₆N₂O₂S requires C 33.33%, H 4.20%, N 19.44%).

- Melting Point : Compare with literature values (±2°C discrepancy indicates impurities) .

Advanced Question: How can computational methods resolve contradictions in experimental data, such as unexpected reaction outcomes or bioactivity results?

Answer:

- Reaction Pathway Analysis : Use Gaussian 09 with DFT (B3LYP/6-31G*) to model cyclization energetics. Identify intermediates that may cause side products (e.g., thiadiazole formation due to sulfur rearrangement) .

- Bioactivity Contradictions : Apply QSAR models to differentiate steric vs. electronic effects. For example, a –CF₃ group may improve membrane permeability but reduce target binding affinity due to steric hindrance .

Advanced Question: What strategies improve the crystallinity of this compound derivatives for X-ray studies?

Answer:

- Solvent Selection : Use mixed solvents (e.g., THF:hexane) for slow evaporation. Polar solvents like DMF may induce polymorphism .

- Additives : Introduce trace amounts of seed crystals or ionic liquids to stabilize nucleation.

- SHELXL Refinement : Employ TWIN and BASF commands to handle twinning in crystals with pseudo-symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。